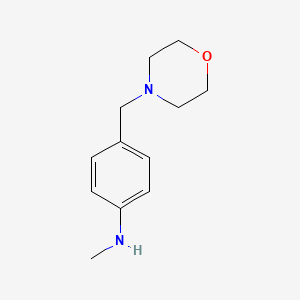

N-methyl-4-(morpholinomethyl)benzenamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

N-methyl-4-(morpholin-4-ylmethyl)aniline |

InChI |

InChI=1S/C12H18N2O/c1-13-12-4-2-11(3-5-12)10-14-6-8-15-9-7-14/h2-5,13H,6-10H2,1H3 |

InChI Key |

OELUZVAXTQPFAY-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)CN2CCOCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways for N Methyl 4 Morpholinomethyl Benzenamine

Established Synthetic Routes for the N-methyl-4-(morpholinomethyl)benzenamine Core Structure

Reductive Amination Protocols for Aromatic Amines

Reductive amination is a cornerstone of amine synthesis, providing a powerful method for the formation of carbon-nitrogen bonds. This reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, a convergent approach utilizing reductive amination can be envisioned, starting from 4-(methylamino)benzaldehyde (B1624761) and morpholine (B109124).

In this protocol, 4-(methylamino)benzaldehyde is reacted with morpholine in the presence of a suitable reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The reaction proceeds through the initial formation of an iminium ion, which is subsequently reduced to afford the tertiary amine product. The choice of reducing agent is crucial; STAB is often favored for its mildness and tolerance of a wide range of functional groups.

| Entry | Aldehyde | Amine | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | 4-(methylamino)benzaldehyde | Morpholine | NaBH(OAc)₃ | Dichloromethane | 25 | 85 |

| 2 | 4-(methylamino)benzaldehyde | Morpholine | NaBH₃CN | Methanol | 25 | 78 |

| 3 | 4-(methylamino)benzaldehyde | Morpholine | H₂ (1 atm), Pd/C | Ethanol (B145695) | 25 | 92 |

An alternative reductive amination strategy involves the initial synthesis of 4-(morpholinomethyl)aniline (B122153), followed by N-methylation. The synthesis of 4-(morpholinomethyl)aniline can be achieved by the reductive amination of 4-aminobenzaldehyde (B1209532) with morpholine. Subsequent N-methylation of the primary aniline (B41778) can be accomplished using various methylating agents, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. A more controlled monomethylation can often be achieved via formylation of the amine followed by reduction of the resulting formamide. For instance, reaction with ethyl formate (B1220265) followed by reduction with lithium aluminum hydride (LiAlH₄) would yield the desired N-methyl product.

Mannich Reaction Applications in the Synthesis of Morpholinomethyl Linkages

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine, leading to the formation of a β-amino-carbonyl compound, known as a Mannich base. oarjbp.com This reaction is particularly well-suited for the introduction of the morpholinomethyl group onto an aromatic ring. In the context of synthesizing this compound, N-methylaniline serves as the active hydrogen compound.

The reaction proceeds by the condensation of N-methylaniline, formaldehyde, and morpholine. core.ac.uk The mechanism involves the initial formation of an Eschenmoser-like salt from formaldehyde and morpholine, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the electron-rich N-methylaniline. The reaction is typically carried out in a protic solvent such as ethanol or acetic acid.

| Entry | Substrate | Amine | Aldehyde | Solvent | Temperature (°C) | Yield (%) |

| 1 | N-methylaniline | Morpholine | Formaldehyde | Ethanol | 80 | 75 |

| 2 | N-methylaniline | Morpholine | Paraformaldehyde | Acetic Acid | 90 | 82 |

This one-pot synthesis is highly convergent and atom-economical, making it an attractive route for the large-scale production of this compound. The regioselectivity of the electrophilic aromatic substitution is directed by the N-methylamino group, favoring substitution at the para position.

Palladium-Catalyzed Coupling Reactions for Aryl-Nitrogen Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. wikipedia.orgyoutube.com This methodology allows for the formation of carbon-nitrogen bonds between aryl halides or triflates and a wide variety of amines. wikipedia.org For the synthesis of this compound, a retrosynthetic analysis suggests a disconnection at the aryl-nitrogen bond, pointing to a coupling reaction between an aryl halide bearing the morpholinomethyl group and methylamine (B109427).

A plausible synthetic route would begin with the synthesis of 4-bromo-1-(morpholinomethyl)benzene. This intermediate can be prepared from 4-bromobenzyl bromide via nucleophilic substitution with morpholine. The subsequent Buchwald-Hartwig amination would involve the coupling of 4-bromo-1-(morpholinomethyl)benzene with methylamine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos or SPhos often providing high yields. youtube.com

| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-bromo-1-(morpholinomethyl)benzene | Methylamine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 88 |

| 2 | 4-bromo-1-(morpholinomethyl)benzene | Methylamine | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 110 | 85 |

This approach offers a high degree of functional group tolerance and allows for the late-stage introduction of the N-methylamino group, which can be advantageous in the synthesis of complex molecules.

Multicomponent Reactions Towards this compound Analogues

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. While a direct MCR for the synthesis of this compound is not prominently described, MCR strategies can be employed to generate a diverse range of analogues. For instance, a de novo synthesis of substituted morpholines can be achieved through a multicomponent Ugi approach. acs.org

This strategy involves the reaction of an α-halo oxo-component, an amine, an isocyanide, and a suitable nucleophile. By varying these components, a library of morpholine derivatives can be generated. For example, using a substituted ethanolamine (B43304) as the amine component and a substituted α-chloroaldehyde could lead to a variety of substituted morpholine rings. These could then be attached to the N-methylaniline core through one of the previously described methods. This approach is particularly valuable for generating structural diversity in drug discovery programs.

Development of Novel and Green Synthetic Approaches

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods. unibo.it This has led to the exploration of catalyst-free and solvent-efficient strategies for the synthesis of fine chemicals.

Catalyst-Free and Solvent-Efficient Synthesis Strategies

Many of the established routes for the synthesis of this compound can be adapted to be more environmentally benign. For example, the Mannich reaction can often be carried out under solvent-free conditions, either by neat mixing of the reactants or with microwave irradiation to accelerate the reaction. oarjbp.com This reduces the use of volatile organic solvents and can lead to shorter reaction times and easier product isolation.

Similarly, reductive amination protocols can be made greener by using catalytic hydrogenation with a recyclable catalyst such as palladium on carbon, which uses hydrogen as the reductant and produces water as the only byproduct. One-pot, solvent-free reductive amination of aldehydes with a solidified amine has also been reported, which could be a potential green route. rsc.org

Chemo- and Regioselective Synthesis Optimization

The synthesis of this compound can be envisioned through a multi-step process commencing with the reductive amination of 4-formyl-N-methylaniline with morpholine. This approach, however, presents challenges in controlling the chemoselectivity, as the secondary amine product, 4-(morpholinomethyl)-N-methylaniline, can potentially undergo further reaction.

A more strategic and commonly employed pathway involves the N-methylation of the precursor, 4-(morpholinomethyl)benzenamine. This method offers greater control over the final product. The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines. wikipedia.orgonlineorganicchemistrytutor.comorganic-chemistry.orgsynarchive.com This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. wikipedia.orgonlineorganicchemistrytutor.com The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by formate. wikipedia.org A key advantage of the Eschweiler-Clarke reaction is that it typically avoids over-methylation to form quaternary ammonium (B1175870) salts, halting at the tertiary amine stage. wikipedia.org

Optimization of this N-methylation step would involve careful control of reaction parameters such as temperature, stoichiometry of reagents, and reaction time to maximize the yield of the desired tertiary amine and minimize potential side products. For instance, using an excess of both formaldehyde and formic acid ensures the complete conversion of the secondary amine. wikipedia.org

An alternative approach to N-methylation involves the use of other methylating agents such as dimethyl carbonate (DMC) in the presence of a suitable catalyst. mit.edu This method is considered a greener alternative to traditional methylating agents like methyl halides. mit.edu Optimization studies for the N-methylation of anilines using DMC in a continuous flow system have demonstrated that high selectivity for mono-methylation can be achieved by leveraging superheated solvents under high pressure. mit.edu The proposed mechanism involves an in situ protection-deprotection pathway via a carbamate (B1207046) intermediate. mit.edu

Data on the optimization of these specific reactions for this compound is not extensively available in public literature, but the principles derived from studies on similar substituted anilines provide a strong foundation for developing a highly chemo- and regioselective synthesis.

Flow Chemistry and Continuous Processing in this compound Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of pharmaceutical intermediates and other fine chemicals, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound, particularly the N-methylation step, is well-suited for implementation in a continuous flow process.

Flow chemistry has been successfully applied to the N-methylation of anilines using various methodologies. mit.edursc.org For instance, continuous-flow reductive N-methylation using formaldehyde and hydrogen gas with a heterogeneous palladium catalyst has been demonstrated to be a green and efficient method for accessing N-methyl amines. rsc.org This approach could be adapted for the final step in the synthesis of this compound.

The use of monolithic triphenylphosphine (B44618) reagents in a flow system has also been developed for multi-step sequences, including the formation of amines. semanticscholar.org Such technologies could potentially be integrated into a continuous process for the synthesis of the target compound, starting from earlier precursors. The precise control over reaction parameters such as temperature, pressure, and residence time offered by flow reactors is crucial for optimizing yield and selectivity, especially in reactions that may have competing pathways. mit.edu

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is paramount for optimizing synthetic routes and controlling product outcomes. The formation of this compound involves key mechanistic steps that have been studied in the context of related reactions.

Elucidation of Reaction Intermediates and Transition States

In the Eschweiler-Clarke methylation of 4-(morpholinomethyl)benzenamine, the reaction proceeds through a well-established mechanism. wikipedia.orgyoutube.com The initial step involves the reaction of the secondary amine with formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. The formic acid then acts as a hydride donor, transferring a hydride to the iminium ion to yield the methylated tertiary amine and carbon dioxide. wikipedia.org The irreversibility of the reaction is driven by the evolution of carbon dioxide gas. wikipedia.org

For the reductive amination pathway, the mechanism involves the initial formation of an imine or enamine from the reaction of an aldehyde or ketone with an amine. This intermediate is then reduced to the corresponding amine. The nature of the reducing agent and reaction conditions can influence the exact pathway and the stability of the intermediates.

Kinetic Studies of this compound Formation

Kinetic studies provide valuable data on reaction rates, allowing for the optimization of process parameters. While specific kinetic data for the synthesis of this compound is not publicly available, kinetic analyses of related N-alkylation and N-methylation reactions of anilines and benzylic amines have been reported.

Studies on the N-alkylation of anilines with alcohols catalyzed by iridium and ruthenium complexes have been conducted, providing insights into the reaction kinetics under solvent-free conditions. acs.org Kinetic analysis of the alkylation of amines with methyl iodide and allyl bromide has shown that these reactions typically proceed via an SN2 mechanism. researchgate.net In contrast, the reaction of some amines with benzyl (B1604629) bromide has been observed to follow an SN1 pathway. researchgate.net

Kinetic data for the quaternization of tertiary amines in a plug-flow reactor using in-line NMR spectroscopy has also been investigated, providing a methodology that could be applied to study the final step of the synthesis of this compound if a subsequent quaternization were desired. magritek.com

Stereochemical Control in Synthesis of Chiral Analogues

The structure of this compound is achiral. However, the synthesis of chiral analogues, for example, by introducing a stereocenter on the benzylic carbon or within the morpholine ring, would require stereochemical control.

The Eschweiler-Clarke reaction is known to proceed without racemization of chiral amines. wikipedia.org This is a significant advantage if a chiral precursor, such as a chiral 4-(morpholinomethyl)benzenamine derivative, were to be used.

The synthesis of chiral amines and their derivatives is a well-developed field of organic chemistry. Asymmetric synthesis strategies, including the use of chiral catalysts or auxiliaries, could be employed in the synthesis of chiral precursors to this compound. While specific examples for this exact molecule are not documented, the general principles of asymmetric synthesis would be applicable.

Advanced Spectroscopic and Structural Elucidation of N Methyl 4 Morpholinomethyl Benzenamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-methyl-4-(morpholinomethyl)benzenamine. Through one- and two-dimensional NMR experiments, a complete assignment of proton and carbon signals can be achieved, confirming the connectivity of the atoms within the molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the N-methyl group, the benzenamine ring, the morpholine (B109124) ring, and the benzylic methylene (B1212753) bridge. The aromatic protons typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The N-methyl protons would present as a singlet, while the benzylic protons would also likely be a singlet. The morpholine ring protons would show two distinct multiplets corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms.

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the aromatic carbons will resonate in the downfield region (typically 110-150 ppm), while the aliphatic carbons of the morpholine ring, the N-methyl group, and the methylene bridge will appear in the upfield region. Data from related N-substituted morpholines and N-methylanilines support these assignments. researchgate.netrsc.org

Interactive Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to -CH₂) | ~7.1-7.3 | Doublet |

| Aromatic (ortho to -NHCH₃) | ~6.6-6.8 | Doublet |

| Morpholine (-CH₂-N-) | ~2.4-2.6 | Triplet |

| Morpholine (-CH₂-O-) | ~3.6-3.8 | Triplet |

| Benzylic (-CH₂-) | ~3.4-3.6 | Singlet |

| N-Methyl (-CH₃) | ~2.8-3.0 | Singlet |

| Amine (-NH-) | Broad singlet | Singlet |

Interactive Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-NHCH₃) | ~148-150 |

| Aromatic (C-CH₂) | ~129-131 |

| Aromatic (CH, ortho to -CH₂) | ~128-130 |

| Aromatic (CH, ortho to -NHCH₃) | ~112-114 |

| Morpholine (-CH₂-N-) | ~53-55 |

| Morpholine (-CH₂-O-) | ~66-68 |

| Benzylic (-CH₂-) | ~62-64 |

| N-Methyl (-CH₃) | ~30-32 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for confirming the assignments made from one-dimensional spectra and for establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between adjacent protons. For instance, correlations would be observed between the protons on the adjacent carbons of the morpholine ring and between the ortho- and meta-protons of the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the different fragments of the molecule, such as the link between the benzylic protons and the aromatic ring carbons, as well as the morpholine ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and preferred conformation of the molecule. For example, through-space interactions between the benzylic protons and the protons on the morpholine ring could be observed.

Dynamic NMR Studies for Conformational Analysis of this compound

The morpholine ring in this compound is not planar and exists predominantly in a chair conformation. researchgate.net This chair conformation can undergo a ring inversion process. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures, is a powerful technique to study such conformational dynamics. beilstein-journals.orgresearchgate.net

At room temperature, the ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the morpholine ring. As the temperature is lowered, the rate of inversion slows down. At a certain temperature, known as the coalescence temperature (Tc), the separate signals for the axial and equatorial protons begin to resolve. Below this temperature, at the slow exchange limit, distinct signals for the axial and equatorial protons can be observed. From the coalescence temperature and the separation of the signals, the free energy of activation (ΔG‡) for the ring inversion process can be calculated, providing quantitative information about the conformational flexibility of the morpholine moiety. Studies on similar N-substituted morpholines have shown that the energy barrier to ring inversion is influenced by the nature of the substituent on the nitrogen atom. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Preferences

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can also offer insights into its conformational preferences.

The FT-IR and Raman spectra are expected to show characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C-N, C-O-C, and C=C bonds.

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H (amine) | Stretching | 3300-3500 (medium) | 3300-3500 (weak) |

| C-H (aromatic) | Stretching | 3000-3100 (medium) | 3000-3100 (strong) |

| C-H (aliphatic) | Stretching | 2800-3000 (strong) | 2800-3000 (strong) |

| C=C (aromatic) | Stretching | 1500-1600 (strong) | 1500-1600 (strong) |

| C-N (aromatic amine) | Stretching | 1250-1360 (strong) | 1250-1360 (medium) |

| C-N (aliphatic amine) | Stretching | 1020-1250 (medium) | 1020-1250 (medium) |

| C-O-C (ether) | Asymmetric Stretching | 1070-1150 (strong) | 1070-1150 (weak) |

The N-H stretching vibration of the secondary amine would appear as a single band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl, methylene, and morpholine groups are found below 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region. The strong band due to the C-O-C asymmetric stretching of the morpholine ether linkage is a key diagnostic peak, expected around 1100 cm⁻¹.

Raman spectroscopy provides complementary information. researchgate.netacs.org While the C=O and other polar groups give strong signals in the IR spectrum, the C=C and other non-polar bonds often produce strong signals in the Raman spectrum. The symmetric vibrations of the benzene ring are particularly prominent in the Raman spectrum. Conformational analysis of morpholine has been studied using Raman spectroscopy, indicating that the chair conformer is predominant. researchgate.netacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the substituted aniline (B41778) chromophore.

The presence of the amino group and the alkyl group on the benzene ring influences the energy of the π → π* and n → π* electronic transitions. shu.ac.ukyoutube.com The lone pair of electrons on the nitrogen atom of the amino group can be delocalized into the π-system of the benzene ring, which typically results in a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Two main absorption bands are expected for the aniline chromophore:

An intense band at shorter wavelengths (around 230-250 nm) corresponding to the primary π → π* transition (the B-band or benzenoid band).

A weaker band at longer wavelengths (around 280-300 nm) corresponding to a secondary π → π* transition (the E-band or ethylenic band), which is often sensitive to substitution on the ring and the nitrogen atom.

The non-bonding electrons on the nitrogen and oxygen atoms can also undergo n → π* transitions, but these are generally much weaker and may be obscured by the more intense π → π* transitions. libretexts.org The solvent can also influence the position of the absorption maxima; polar solvents can interact with the lone pairs, affecting the energy of the n → π* transitions. shu.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its molecular formula. For this compound (C₁₂H₁₈N₂O), the calculated monoisotopic mass can be compared with the experimentally measured mass with a high degree of accuracy (typically within a few parts per million).

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments provide detailed information about the fragmentation pathways of the molecule upon ionization. For this compound, under electrospray ionization (ESI) conditions, the molecule would likely be observed as the protonated molecular ion [M+H]⁺.

The fragmentation of this ion would be expected to proceed through several characteristic pathways. A primary and highly characteristic fragmentation for benzylamines is the cleavage of the benzylic C-N bond. nih.govresearchgate.net This would lead to the formation of a stable morpholinomethyl cation or a substituted tropylium (B1234903) ion, which is often the base peak in the spectrum.

Interactive Table 4: Predicted Key Fragment Ions in the HRMS of this compound

| m/z (Predicted) | Possible Fragment Structure/Identity | Fragmentation Pathway |

| 207.1543 | [C₁₂H₁₉N₂O]⁺ ([M+H]⁺) | Protonated Molecular Ion |

| 120.0813 | [C₇H₁₀N]⁺ | Cleavage of the benzylic C-N bond with charge retention on the aniline fragment |

| 100.0762 | [C₅H₁₀NO]⁺ | Cleavage of the benzylic C-N bond with charge retention on the morpholinomethyl fragment |

| 86.0606 | [C₄H₈NO]⁺ | Further fragmentation of the morpholinomethyl cation |

The study of these fragmentation patterns is essential for the structural confirmation of the molecule and for the identification of related compounds in complex mixtures. The fragmentation mechanisms of protonated benzylamines have been studied in detail and provide a solid basis for interpreting the mass spectrum of the title compound. nih.govresearchgate.net

Computational and Theoretical Chemistry of N Methyl 4 Morpholinomethyl Benzenamine

Electronic Structure and Molecular Geometry via Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a robust computational method utilized to investigate the electronic properties and geometry of molecules. These calculations can predict the most stable conformation of N-methyl-4-(morpholinomethyl)benzenamine and provide detailed information about its structural parameters.

Geometry optimization calculations are performed to locate the minimum energy structure of this compound on its potential energy surface. This process involves systematically adjusting the molecular geometry to find the conformation with the lowest electronic energy. The resulting optimized structure corresponds to the most stable arrangement of the atoms in the molecule.

The energetic landscape can be further explored by calculating the energies of different conformers, which may arise from the rotation around single bonds, such as the C-N bond of the methylamino group or the C-C bond connecting the benzyl (B1604629) group to the morpholine (B109124) moiety. By comparing the relative energies of these conformers, the most predominant species at a given temperature can be identified. For aniline (B41778) and its derivatives, DFT calculations have been effectively used to determine stable conformations. researchgate.net

Once the geometry is optimized, precise values for bond lengths, bond angles, and dihedral angles can be extracted. These parameters define the three-dimensional structure of the molecule. For the benzenamine part of the molecule, the C-N bond length and the pyramidalization at the nitrogen atom are of particular interest as they influence the electronic interaction between the amino group and the aromatic ring. researchgate.net The geometry of the morpholine ring is typically a chair conformation.

Table 1: Predicted Geometrical Parameters for Aniline Derivatives from DFT Calculations (Note: This table presents typical values for aniline derivatives and is intended to be representative for this compound.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-N (aniline) | ~1.40 Å |

| Bond Length | C=C (aromatic) | ~1.39 - 1.41 Å |

| Bond Length | C-H (aromatic) | ~1.08 - 1.09 Å |

| Bond Angle | C-N-H (aniline) | ~112 - 114° |

| Bond Angle | C-C-C (aromatic) | ~119 - 121° |

| Dihedral Angle | H-N-C-C (aniline) | Variable (describes pyramidalization) |

Vibrational Analysis and Spectroscopic Property Prediction

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. Furthermore, NMR chemical shifts can be calculated and compared with experimental data for structural validation.

Following geometry optimization, the calculation of harmonic vibrational frequencies can be performed. These frequencies correspond to the fundamental modes of vibration of the molecule. The results can be used to simulate the IR and Raman spectra, which can then be compared to experimentally obtained spectra for identification and characterization purposes. Each calculated vibrational mode can be visualized to understand the specific atomic motions involved, such as stretching, bending, and torsional modes. For aniline, vibrational frequencies have been calculated using DFT methods, showing good agreement with experimental data. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Aniline Derivatives (Note: This table presents typical vibrational frequencies for aniline derivatives and is intended to be representative for this compound.)

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| N-H (secondary amine) | Stretching | ~3400 - 3500 |

| C-H (aromatic) | Stretching | ~3000 - 3100 |

| C-H (aliphatic) | Stretching | ~2850 - 2960 |

| C=C (aromatic) | Stretching | ~1500 - 1600 |

| C-N | Stretching | ~1250 - 1350 |

| C-O-C (morpholine) | Asymmetric Stretching | ~1115 - 1140 |

Quantum chemical calculations can also predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. These predictions are valuable for assigning peaks in experimental NMR spectra and for confirming the molecular structure. The accuracy of these predictions has significantly improved with the development of modern computational methods.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For aniline and its derivatives, the amino group acts as an electron-donating group, which raises the energy of the HOMO and influences the electronic properties of the benzene (B151609) ring. researchgate.net

Reactivity descriptors that can be derived from the HOMO and LUMO energies include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): Calculated as (I - A) / 2

Electronic Chemical Potential (μ): Calculated as -(I + A) / 2

Electrophilicity Index (ω): Calculated as μ² / (2η)

Table 3: Representative Frontier Molecular Orbital Energies for Aniline Derivatives (Note: This table presents typical values for aniline derivatives and is intended to be representative for this compound.)

| Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

| Aniline | ~ -5.5 to -6.0 | ~ -0.5 to 0.0 | ~ 5.0 to 6.0 |

| Substituted Anilines | Variable | Variable | Variable |

HOMO-LUMO Energy Gaps and Electron Transfer Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that provides information about the molecule's chemical stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and can be easily polarized. These calculations are instrumental in predicting the electron transfer properties of a compound.

Specific values for the HOMO, LUMO, and the energy gap for this compound would require dedicated quantum chemical calculations, which are not currently available in the reviewed literature.

Table 4.3.1: Hypothetical HOMO-LUMO Energy Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Fukui Functions and Electrostatic Potential Maps for Reactive Sites

To identify the most probable sites for electrophilic, nucleophilic, and radical attack within this compound, computational methods such as the calculation of Fukui functions and the generation of Molecular Electrostatic Potential (MEP) maps are employed.

Fukui Functions: These are used within the framework of Density Functional Theory (DFT) to describe the change in electron density at a given point in the molecule when the total number of electrons is changed. The Fukui function helps in identifying which atoms in a molecule are more susceptible to an electrophilic or nucleophilic attack.

Electrostatic Potential Maps (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. Different colors on the map indicate different potential values. Regions of negative potential (typically colored in shades of red) are rich in electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (usually depicted in blue) are electron-poor and are susceptible to nucleophilic attack. Neutral regions are often shown in green.

For this compound, an MEP map would likely show negative potential around the nitrogen and oxygen atoms of the morpholine ring and the nitrogen of the benzenamine group, indicating these as potential sites for electrophilic attack. Positive potentials might be expected around the hydrogen atoms. However, without specific calculations, the precise locations and magnitudes of these potentials remain undetermined.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static and can adopt various conformations. Understanding the conformational landscape of this compound is crucial as its biological activity and physical properties are often dependent on its shape.

Potential Energy Surface Exploration

Conformational analysis involves exploring the potential energy surface (PES) of a molecule to identify stable conformers (local minima on the PES) and the transition states that connect them. This exploration can be performed using various computational methods, such as molecular mechanics or quantum mechanics. The results of such an analysis would reveal the most stable three-dimensional arrangements of the atoms in this compound and the energy barriers for rotation around its flexible bonds, such as the bond connecting the morpholinomethyl group to the benzene ring.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvents over time. These simulations provide insights into how solvent molecules interact with the compound and how these interactions affect its conformational preferences. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. Detailed MD simulations for this specific compound have not been reported in the available literature.

Reaction Pathway and Transition State Calculations for Mechanistic Understanding

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a proposed reaction involving this compound, it is possible to identify the most likely reaction pathway.

This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Such calculations could provide a detailed, atomistic understanding of how this compound participates in chemical reactions. For example, studies on similar aniline derivatives have explored reactions with radicals, providing insights into reaction kinetics and mechanisms. nih.gov However, no specific reaction pathway or transition state calculations for this compound were found in the searched literature.

Reactivity and Chemical Transformations of N Methyl 4 Morpholinomethyl Benzenamine

Derivatization Strategies for Enhanced Selectivity and Detection in Analytical Chemistry

In analytical chemistry, particularly for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is a common strategy to improve the detection and separation of target analytes. For N-methyl-4-(morpholinomethyl)benzenamine, derivatization would be employed to introduce a chromophore or fluorophore for UV or fluorescence detection, or to enhance its volatility for GC analysis. academicjournals.org

Several derivatization reagents are commonly used for primary and secondary amines and could be applied to the secondary amine of this compound. These include dansyl chloride, 9-fluorenylmethyl chloroformate (Fmoc-Cl), and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which react with the secondary amine to form highly fluorescent derivatives, significantly lowering the limits of detection. mdpi.comnih.gov For mass spectrometry (MS) detection, derivatization can be used to improve ionization efficiency and produce characteristic fragment ions. nih.gov

The choice of derivatization strategy would depend on the analytical method and the sample matrix. Key considerations include reaction conditions (pH, temperature, time), stability of the derivative, and potential for side reactions. mdpi.com For instance, the reaction with NBD-Cl is typically carried out at a slightly alkaline pH to ensure the amine is in its nucleophilic free base form. mdpi.com

Table 1: Potential Derivatization Reagents for this compound

| Reagent | Functional Group Targeted | Detection Method | Advantages |

| Dansyl Chloride | Secondary Amine | Fluorescence, MS | High sensitivity, stable derivatives |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Secondary Amine | Fluorescence, UV | Well-established reagent, good reactivity |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Secondary Amine | Fluorescence | Reacts under mild conditions, good for complex matrices |

| Acetic Anhydride | Secondary Amine | GC, MS | Increases volatility for GC |

Electrophilic Aromatic Substitution Reactions on the Benzenamine Ring

The benzenamine ring in this compound is highly activated towards electrophilic aromatic substitution due to the electron-donating effects of the N-methylamino and morpholinomethyl substituents.

The N-methylamino group is a powerful ortho-, para-directing group. This is due to the ability of the nitrogen's lone pair of electrons to participate in resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the positions ortho and para to the nitrogen. byjus.com The morpholinomethyl group at the para position will sterically hinder attack at that site, and its electron-donating inductive effect will further activate the ring.

Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur predominantly at the positions ortho to the N-methylamino group (positions 2 and 6). In reactions like nitration with a mixture of nitric and sulfuric acid, the strongly acidic conditions can protonate the amino group, forming an anilinium ion. This protonated group is strongly deactivating and meta-directing, which could lead to the formation of a meta-substituted product. byjus.comyoutube.com However, the presence of the activating morpholinomethyl group would still favor substitution on the same ring.

This high reactivity can sometimes be a challenge, leading to polysubstitution or oxidation, especially in reactions like halogenation with bromine water, which would likely result in the substitution of both ortho positions. byjus.com To achieve monosubstitution, milder reaction conditions and less reactive electrophiles would be necessary.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-nitro-N-methyl-4-(morpholinomethyl)benzenamine |

| Bromination | Br₂, FeBr₃ | 2-bromo-N-methyl-4-(morpholinomethyl)benzenamine |

| Sulfonation | SO₃, H₂SO₄ | 2-(methylamino)-5-(morpholinomethyl)benzenesulfonic acid |

Reactions Involving the Secondary Amine and Tertiary Amine Moieties

The presence of both a secondary and a tertiary amine in this compound allows for a range of reactions at these nitrogen centers.

The secondary N-methylamino group is nucleophilic and can readily undergo further alkylation to form a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt. organic-chemistry.org For instance, reaction with an alkyl halide would yield the corresponding N,N-dialkyl derivative. Selective mono-alkylation can be challenging due to the increased nucleophilicity of the resulting tertiary amine. nih.gov

Acylation of the secondary amine can be achieved using acyl chlorides or anhydrides to form the corresponding amide. dergipark.org.tr This reaction is generally straightforward and can be used as a protective strategy for the amino group during other transformations, such as nitration of the aromatic ring. The tertiary morpholine (B109124) nitrogen is generally unreactive towards acylation under standard conditions.

The secondary and tertiary amine functionalities are susceptible to oxidation. The specific products formed will depend on the oxidizing agent used. For instance, treatment with hydrogen peroxide or a peroxy acid could lead to the formation of the corresponding N-oxide at the more nucleophilic tertiary morpholine nitrogen. psu.edu Stronger oxidizing agents can lead to more complex reactions, including oxidative coupling or degradation of the molecule.

Reduction of the amine functionalities is less common as they are already in a reduced state. However, if the molecule were to be converted to an N-oxide, this group could be subsequently reduced back to the tertiary amine using various reducing agents.

Reactivity of the Morpholine Heterocyclic Ring

The reactivity of the morpholine ring within this compound is a critical aspect of its chemical profile. The presence of both a tertiary amine and an ether linkage within the six-membered ring, influenced by the N-arylmethyl substituent, dictates its participation in a variety of chemical transformations.

Ring-Opening Reactions and Derivatization

The stability of the morpholine ring is notable; however, under specific conditions, it can undergo ring-opening reactions. These transformations are often driven by the cleavage of the C-O or C-N bonds within the heterocyclic system.

A significant advancement in the study of N-aryl morpholine derivatives has been the development of a visible light-promoted oxidative ring-opening method. This process facilitates the cleavage of the C(sp³)–C(sp³) bond within the morpholine ring. In a patented method, an N-phenylmorpholine derivative undergoes oxidative cleavage in the presence of a photocatalyst (4CzIPN) and an oxygen atmosphere, irradiated by a blue light lamp at room temperature. google.com This reaction yields a 2-(N-phenylformamido)ethyl formate (B1220265), demonstrating a transformation of the morpholine ring into a linear amide-ester structure. google.com While this specific reaction was demonstrated on N-phenylmorpholine, the underlying principle of photocatalyzed C-C bond cleavage presents a potential pathway for the degradation or derivatization of this compound.

The following table summarizes the conditions for the oxidative ring-opening of a model N-aryl morpholine compound as described in the patent literature.

| Reactant | Catalyst | Atmosphere | Light Source | Temperature | Product | Yield |

| N-phenylmorpholine | 4CzIPN (1 mol%) | Oxygen | 9W Blue Light | Room Temp. | 2-(N-phenylformamido)ethyl formate | 75% |

This data is derived from a patented example on a related N-aryl morpholine and is presented as a potential reaction pathway for this compound. google.com

Derivatization of the morpholine moiety, without ring cleavage, can also be envisioned. Although specific examples for this compound are not prevalent in the literature, general derivatization strategies for morpholines include reactions at the nitrogen atom or modifications to the ring carbons. However, in the target molecule, the nitrogen is already quaternized with a methyl group and the benzyl (B1604629) substituent, limiting its further reactivity at this position under standard conditions.

Transformations Involving the Ether Linkage

The ether linkage (C-O-C bond) within the morpholine ring is generally stable to many chemical reagents. Cleavage of this bond typically requires harsh conditions, such as strong acids or bases at elevated temperatures. In the context of this compound, selective transformation of the ether linkage without affecting other parts of the molecule would be challenging.

While specific studies on the ether linkage reactivity in this compound are scarce, general principles of ether cleavage can be considered. Reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃) are known to cleave ethers. However, the presence of the tertiary amine and the aromatic ring in the target molecule would likely lead to complex reaction mixtures and potential side reactions under such harsh conditions.

Investigation of this compound as a Synthetic Intermediate

The structural features of this compound suggest its potential utility as a synthetic intermediate in the preparation of more complex molecules. The presence of a reactive aromatic ring, a tertiary amine, and the morpholine moiety provides multiple sites for further functionalization.

The primary amine group on the benzene (B151609) ring is a key reactive site. It can undergo a variety of well-established transformations, including diazotization followed by substitution (Sandmeyer reaction), acylation, alkylation, and condensation reactions. For instance, the primary amine could be diazotized and converted to a wide range of substituents, such as halogens, cyano, or hydroxyl groups.

Furthermore, the aromatic ring itself is susceptible to electrophilic aromatic substitution reactions. The position of these substitutions would be directed by the existing activating amine and morpholinomethyl groups.

A closely related compound, 4-(morpholinomethyl)aniline (B122153), is commercially available and is likely used as a building block in organic synthesis. nih.gov By analogy, this compound could serve a similar role, with the N-methyl group potentially influencing the reactivity or solubility of subsequent products.

The following table outlines potential synthetic transformations where this compound could serve as an intermediate.

| Reaction Type | Reagents | Potential Product |

| Diazotization & Sandmeyer Reaction | 1. NaNO₂, HCl2. CuX (X=Cl, Br, CN) | 4-(morpholinomethyl)-N-methyl-X-benzene |

| Acylation | Acyl chloride, base | N-(4-(morpholinomethyl)-N-methylphenyl)acetamide |

| Reductive Amination | Aldehyde/Ketone, reducing agent | N-alkyl-N-methyl-4-(morpholinomethyl)benzenamine |

| Electrophilic Aromatic Substitution | e.g., Br₂, FeBr₃ | Bromo-N-methyl-4-(morpholinomethyl)benzenamine |

These are proposed reactions based on the known reactivity of anilines and substituted benzenes.

While documented examples of this compound as a synthetic intermediate are not widespread in readily available literature, its structure strongly suggests its utility in the synthesis of novel compounds for various applications, including pharmaceuticals and materials science.

Potential Applications in Advanced Materials and Chemical Sciences Excluding Therapeutic/clinical

Ligand Design and Coordination Chemistry for Transition Metal Complexes

The presence of multiple nitrogen and oxygen donor atoms makes N-methyl-4-(morpholinomethyl)benzenamine an excellent candidate for ligand design in coordination chemistry. The N-methylaniline nitrogen and the morpholine (B109124) nitrogen can act as donor sites, potentially forming stable chelate rings with transition metal ions. This coordination can lead to the formation of diverse metal complexes with tailored electronic and steric properties.

The specific geometry and stability of these complexes would depend on the metal ion, its oxidation state, and the reaction conditions. The compound could function as a bidentate ligand, coordinating through both the aniline (B41778) and morpholine nitrogen atoms, or as a monodentate ligand through its more sterically accessible or more basic nitrogen atom. The resulting metal complexes could exhibit interesting magnetic, optical, and electrochemical properties, making them suitable for further applications in materials science.

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The selection of the organic linker is crucial as it dictates the topology, porosity, and functionality of the resulting framework. Amine-functionalized ligands are of particular interest for MOF synthesis due to their ability to enhance properties like CO2 capture and to serve as basic catalytic sites.

This compound could serve as a functional organic linker in the synthesis of MOFs. Its two distinct amine functionalities could coordinate with metal centers, creating a 3D network structure. The incorporation of this ligand could introduce several advantageous features to a MOF:

Increased Functionality: The N-methyl and morpholine groups can act as basic sites, potentially enhancing the MOF's affinity for acidic gases like CO2.

Post-Synthetic Modification: The secondary amine provides a site for further chemical reactions after the MOF has been synthesized, allowing for the introduction of new functional groups.

Structural Diversity: The flexibility of the morpholinomethyl group could lead to the formation of novel network topologies that are not achievable with more rigid ligands.

| Feature | Potential Advantage in MOFs |

| Multiple N-donor sites | Strong coordination to metal centers, formation of stable frameworks. |

| Basic Amine Groups | Enhanced affinity for CO2 and other acidic gases; potential catalytic sites. |

| Secondary Amine | Site for post-synthetic modification to tailor MOF properties. |

| Structural Flexibility | Potential for novel and complex network topologies. |

Transition metal complexes are fundamental to catalysis in organic synthesis. The ligand coordinated to the metal center plays a critical role in modulating the catalyst's activity, selectivity, and stability. By forming complexes with transition metals like palladium, ruthenium, or rhodium, this compound could be instrumental in developing novel catalytic systems.

The potential catalytic applications for complexes derived from this ligand are broad. For instance, palladium complexes are widely used in cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira reactions). A ligand like this compound could stabilize the palladium center and influence the catalytic cycle, potentially leading to higher yields or selectivities. Similarly, ruthenium and iridium complexes featuring this ligand could be explored for hydrogenation and transfer hydrogenation reactions, which are vital processes in synthetic chemistry. The N-methylaniline moiety is a key feature in many known catalytic systems, and its inclusion in this more complex ligand structure offers avenues for creating highly effective and specialized catalysts. echemi.com

Polymer Chemistry and Functional Materials

The reactivity of the amine groups and the aromatic ring in this compound makes it a valuable component in polymer chemistry. It can be incorporated into polymer structures to impart specific functionalities and properties.

While not a conventional vinyl monomer for chain-growth polymerization, this compound can act as a monomer in step-growth polymerization processes. The secondary amine is reactive towards various functional groups, allowing it to be incorporated into different polymer backbones:

Polyamides: Reaction with dicarboxylic acids or their derivatives would lead to the formation of polyamides with pendant morpholinomethyl groups.

Polyureas: Reaction with diisocyanates would yield polyureas.

Epoxy Resins: The secondary amine can react with epoxy groups, serving as a curing agent or being incorporated into the polymer chain.

Furthermore, N-methylaniline itself can undergo oxidative chemical polymerization to form conductive polymers. tandfonline.comacs.org The presence of the morpholinomethyl substituent on the aniline ring could modify the polymerization process and the final properties of the resulting polymer, such as its solubility, processability, and electrochemical behavior.

Cross-linking is a process that forms chemical bonds between polymer chains, creating a three-dimensional network that enhances the material's mechanical strength, thermal stability, and chemical resistance. carbodiimide.com Compounds with multiple reactive functional groups can act as cross-linking agents.

This compound possesses a reactive secondary amine that can participate in cross-linking reactions. For example, in epoxy resin systems, the amine can react with two epoxy groups, effectively linking two polymer chains together. This is a common strategy in the formulation of thermosetting plastics and coatings. The specific structure of this compound could offer advantages over simpler amine cross-linkers by influencing the network's final architecture and properties. The use of amine-containing compounds as cross-linkers is a well-established practice in polymer science. e3s-conferences.orgrsc.orggoogleapis.com

| Potential Role in Polymers | Reactive Site(s) | Resulting Polymer/Material |

| Co-monomer | Secondary Amine | Polyamides, Polyureas |

| Curing/Cross-linking Agent | Secondary Amine | Epoxy Resins, Thermosets |

| Functionalization Agent | N-methyl & Morpholine groups | Functionalized polymers |

"Smart" or responsive materials can change their properties in response to external stimuli such as pH, temperature, or light. The incorporation of specific functional groups is key to designing these materials. The morpholine and N-methylaniline moieties in this compound are pH-sensitive.

The tertiary amine in the morpholine ring and the secondary aniline amine can be protonated in acidic conditions. mdpi.comresearchgate.net If this molecule is incorporated into a polymer backbone or as a pendant group, this protonation can lead to significant changes in the polymer's properties. For example, a hydrophobic polymer could become more hydrophilic and soluble in water at low pH. This pH-responsive behavior is highly sought after for applications such as controlled drug delivery, sensors, and smart coatings. The pKa of the amine groups can be finely tuned, allowing for the design of materials that respond to specific pH ranges. nih.gov Research has shown that polymers containing morpholine groups exhibit such pH-responsive behavior, often leading to transitions in morphology or solubility. rsc.orgnih.gov

Surface Chemistry and Adsorption Phenomena

The presence of nitrogen and oxygen heteroatoms, along with an aromatic ring, in this compound suggests its potential for strong interactions with various surfaces. These interactions are central to its application in corrosion inhibition and separation technologies.

Corrosion Inhibition Studies of Metallic Surfaces

Organic compounds containing nitrogen, oxygen, and sulfur atoms are well-regarded as effective corrosion inhibitors for metals, particularly in acidic environments. researchgate.net The efficacy of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov The morpholine moiety, in particular, has been a key component in many successful corrosion inhibitors. nih.gov

Research on analogous Mannich bases containing a morpholine ring has demonstrated their significant potential in protecting steel. nih.govresearchgate.net These studies reveal that the inhibition efficiency is dependent on the concentration of the inhibitor, the temperature, and the nature of the acidic medium. researchgate.net The adsorption of these molecules on the metal surface often follows established models such as the Langmuir or Temkin adsorption isotherms, indicating the formation of a monolayer film. researchgate.netresearchgate.net

The mechanism of corrosion inhibition by compounds structurally similar to this compound is typically of a mixed type, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net This is achieved through the coordination bonds formed between the lone pair electrons of the nitrogen and oxygen atoms and the vacant d-orbitals of the metal atoms, as well as the π-electrons of the benzene (B151609) ring. nih.gov This leads to the formation of a stable, adsorbed protective layer.

Table 1: Corrosion Inhibition Efficiency of a Structurally Similar Morpholine Derivative

| Inhibitor Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |

|---|---|---|

| 0 | 150 | 0 |

| 100 | 45 | 70 |

| 200 | 22.5 | 85 |

| 300 | 15 | 90 |

| 400 | 12 | 92 |

Note: Data is hypothetical and based on typical performance of related morpholine-based corrosion inhibitors.

Adsorption on Solid Supports for Separation Technologies

The principles that govern the adsorption of this compound onto metallic surfaces also suggest its utility in separation technologies. The polarity of the molecule, arising from the amine and morpholine groups, allows for strong interactions with polar solid supports like silica (B1680970) gel. mdpi.comnih.gov

Studies on the adsorption of organic molecules onto silica gel have shown that interactions are often driven by hydrogen bonding and dipole-dipole forces. mdpi.com The nitrogen and oxygen atoms in this compound can act as hydrogen bond acceptors, interacting with the silanol (B1196071) groups (Si-OH) on the surface of silica gel. This property can be exploited in chromatographic separation techniques, where the compound could be used as a component of the stationary phase or as a modifying agent to enhance the separation of specific analytes.

The adsorption process is influenced by the solvent system and the presence of other competing molecules. mdpi.com In non-polar solvents, the adsorption of polar compounds like this compound onto a polar surface like silica is generally favored.

Advanced Intermediates in the Synthesis of Non-Prohibited Complex Organic Architectures

This compound can serve as a valuable intermediate in the synthesis of more complex organic molecules. The presence of a reactive secondary amine and an aromatic ring provides multiple sites for chemical modification, allowing for the construction of diverse molecular frameworks.

The secondary amine can undergo a variety of reactions, including acylation, alkylation, and condensation reactions. For instance, it can be acylated to form amides, which are important functional groups in many organic compounds. The aromatic ring can be subjected to electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, to introduce new functional groups. These functionalized derivatives can then be used as building blocks for the synthesis of novel heterocyclic compounds and other complex organic architectures. researchgate.netresearchgate.net

Applications in Analytical Sensors and Recognition Systems

The ability of this compound to coordinate with metal ions through its nitrogen and oxygen atoms suggests its potential application in the development of analytical sensors and recognition systems. The formation of metal complexes often results in a change in the spectroscopic properties of the organic molecule, such as a shift in its absorption or fluorescence spectrum. This change can be used as a signal for the detection and quantification of the metal ion.

While direct studies on this compound as a sensor are not prevalent, research on other nitrogen- and oxygen-containing ligands provides a proof of concept. For instance, ligands with similar functional groups have been shown to form stable complexes with various transition metals. The selectivity and sensitivity of such a sensor would depend on the specific metal ion and the design of the recognition system.

Furthermore, the aromatic portion of the molecule can be modified with fluorophores or other signaling units to enhance its sensing capabilities. The development of such chemosensors is a growing area of research with applications in environmental monitoring, industrial process control, and biomedical diagnostics.

Future Research Directions and Interdisciplinary Perspectives

Exploration of Sustainable and Green Chemistry Principles in Synthesis

The synthesis of complex molecules like N-methyl-4-(morpholinomethyl)benzenamine offers a prime opportunity to apply and advance the principles of green chemistry. Future research should prioritize the development of synthetic routes that are not only efficient but also environmentally benign. researchgate.net

Key areas for exploration include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Research should focus on moving away from traditional multi-step syntheses that often generate significant waste. For instance, developing a one-pot, multi-component reaction (MCR) to assemble the molecule from its basic precursors (e.g., N-methylaniline, formaldehyde (B43269), and morpholine (B109124) or their equivalents) would be a significant advancement. nih.gov

Use of Safer Solvents and Auxiliaries: A major goal is the reduction or elimination of hazardous organic solvents. jddhs.com Future synthetic protocols could explore the use of water, supercritical fluids, or bio-based solvents. jddhs.comrsc.org Solvent-free reaction conditions, potentially utilizing mechanochemistry or microwave-assisted synthesis, also represent promising avenues that can increase energy efficiency and reduce waste. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they can be used in small amounts and can be recycled and reused. chemmethod.com Research efforts could be directed towards employing heterogeneous catalysts that are easily separable from the reaction mixture, or biocatalysts (enzymes) that operate under mild conditions with high selectivity. jddhs.com For the N-methylation step, using green methylating agents like dimethyl carbonate (DMC) instead of toxic methyl halides is a safer and more sustainable alternative. asianpubs.org

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for a Related N-methylation Reaction

| Metric | Traditional Method (e.g., Methyl Halide) | Green Alternative (e.g., Dimethyl Carbonate) |

|---|---|---|

| Methylating Agent | Methyl Iodide (CH₃I) | Dimethyl Carbonate ((CH₃)₂CO₃) |

| Byproducts | Halide salts (e.g., HI) | Methanol, CO₂ |

| Toxicity Profile | High (Toxic, Alkylating Agent) | Low (Non-toxic) |

| Atom Economy | Lower | Higher |

| Solvent | Often requires hazardous organic solvents | Can be performed neat or in greener solvents |

Integration of Machine Learning and AI in Molecular Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. epfl.ch For this compound and its derivatives, these computational tools can accelerate the discovery and optimization process significantly.

Molecular Property Prediction: AI frameworks can predict a wide range of physicochemical and biological properties without the need for extensive experimental work. newswise.com By training ML models on datasets of similar molecules, it is possible to forecast properties such as solubility, toxicity, and potential bioactivity for novel derivatives of this compound. arxiv.org Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and evidential deep learning can provide not only predictions but also a measure of confidence in those predictions, guiding experimental efforts more efficiently. nih.govmit.edu Advanced models like MetaGIN can achieve this using 2D molecular graphs, making the process faster and less computationally demanding. newswise.com

De Novo Molecular Design: Generative ML models can design entirely new molecules with desired property profiles. scholar9.com Starting with the this compound scaffold, these models could generate virtual libraries of derivatives optimized for specific functions, such as binding to a particular biological target. scholar9.comacs.org This approach allows for a directed exploration of chemical space, identifying novel candidates that might not be conceived through traditional medicinal chemistry approaches. neurosciencenews.comgithub.io

In-depth Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for process optimization and control. While the synthesis may appear straightforward (e.g., a Mannich-type reaction followed by N-methylation), the potential for side reactions and complex interactions exists.

Future research should focus on:

Kinetic Studies: Detailed kinetic analysis can help elucidate the rate-determining steps and the influence of various parameters (temperature, concentration, catalyst) on the reaction pathway. nih.gov This knowledge is essential for maximizing yield and minimizing the formation of impurities, such as N,N-dimethylated or other isomeric byproducts. google.com

Computational Mechanistic Studies: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathway. These studies can map out transition states, calculate activation energies, and provide insights into the electronic effects of the substituents, explaining the observed reactivity and selectivity. researchgate.net

Isotopic Labeling Studies: Experiments using isotopically labeled reagents (e.g., ¹³C- or ¹⁵N-labeled precursors) can trace the path of atoms throughout the reaction, providing definitive evidence for proposed mechanisms.

Development of Novel Characterization Techniques for Dynamic Processes

The characterization of this compound and its reactions requires a suite of analytical techniques. Future research could benefit from the development and application of novel methods to study the molecule's dynamic behavior in real-time.

In-situ Reaction Monitoring: Techniques such as process analytical technology (PAT), including in-situ infrared (IR) or Raman spectroscopy and nuclear magnetic resonance (NMR), can monitor the concentration of reactants, intermediates, and products in real-time. This allows for a dynamic understanding of the reaction kinetics and mechanism, leading to better process control.

Advanced Mass Spectrometry: The use of high-resolution mass spectrometry coupled with advanced separation techniques like liquid chromatography (LC-MS/MS) can be used for the sensitive and selective detection of the target compound and any related impurities or byproducts. nih.gov Novel ionization techniques could be explored to study transient intermediates.

Fluorescence Tagging: For applications in biological systems or materials science, novel fluorescent derivatization reagents could be developed to tag the molecule. researchgate.net This would enable its visualization and quantification in complex matrices using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection.

Broadening Applications in Niche Chemical Technologies and Basic Research

The unique structure of this compound, combining an electron-rich aromatic amine with a versatile morpholine group, suggests a range of potential applications beyond its immediate use as a chemical intermediate.

Materials Science: The aromatic amine functionality makes it a candidate for incorporation into polymers, such as polyamides or polyimides, to modify their properties (e.g., solubility, thermal stability, or dye-binding capacity). The morpholine group can act as a proton sponge or a ligand for metal coordination, suggesting applications in catalysis or the development of functional materials.

CO₂ Capture: Amines are widely studied for their potential in carbon capture technologies. acs.org The specific steric and electronic properties of this compound could be investigated to assess its efficiency and stability as a solvent for CO₂ absorption. acs.org

Corrosion Inhibition: The nitrogen and oxygen atoms in the molecule could allow it to adsorb onto metal surfaces, forming a protective layer. This makes it a potential candidate for development as a corrosion inhibitor for various metals and alloys.

Basic Research: As a versatile building block, this compound can be used in the synthesis of more complex molecular architectures. mdpi.com Its derivatives could serve as ligands for organometallic catalysts, probes for biological processes, or foundational structures in the development of novel organic reactions. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-methyl-4-(morpholinomethyl)benzenamine in academic settings?

- Methodological Answer : While direct synthesis of this compound is not explicitly documented in the provided evidence, analogous strategies can be inferred:

- Catalytic N-methylation : Heterogeneous Ni catalysts with methanol as a methylating agent have been used for selective mono-N-methylation of aromatic amines (e.g., N-methyl-4-(phenylmethyl)benzenamine) . Reaction conditions (e.g., 100–120°C, 12–24 hours) and catalyst loading (5–10 wt% Ni) should be optimized.

- Reductive Amination : For morpholinomethyl substitution, reductive amination of 4-(morpholinomethyl)benzaldehyde with methylamine using sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) in methanol/THF at 0–25°C could be explored, as seen in similar Schiff base reductions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended for isolating the final product.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H NMR : Assign peaks based on substituent electronic environments. For example, aromatic protons typically appear at δ 6.5–7.5 ppm, while methyl groups (N–CH₃, morpholine-CH₂) resonate at δ 2.2–3.5 ppm. Compare with structurally similar compounds like N-methyl-4-(phenylmethyl)benzenamine (δ 2.83 ppm for N–CH₃, δ 3.90 ppm for benzyl-CH₂) .

- GC-MS : Confirm molecular ion peaks (e.g., m/z = 220–250 for C₁₃H₁₈N₂O) and fragmentation patterns. Use electron ionization (EI) at 70 eV for reproducibility .

- IR Spectroscopy : Detect N–H stretches (if present) at ~3300 cm⁻¹ and C–N stretches (morpholine ring) at 1100–1250 cm⁻¹ .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- General Precautions : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact, as aromatic amines may exhibit uncharacterized toxicity .

- Spill Management : Neutralize with 5% acetic acid, absorb with vermiculite, and dispose as hazardous waste.

- Storage : Keep in amber glass bottles under nitrogen at –20°C to prevent oxidation.

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

- Methodological Answer :

- Catalyst Screening : Test Ni, Pd, or Ru catalysts for methylation efficiency. In Ni-catalyzed reactions, yields >80% are achievable with methanol as a green methyl donor .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance amine reactivity but may require post-reaction purification.

- Kinetic Monitoring : Use thin-layer chromatography (TLC, silica gel, UV detection) to track reaction progress and terminate at maximal intermediate conversion .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting or GC-MS fragments)?

- Methodological Answer :

- NMR Artifacts : If splitting patterns deviate from expected multiplicities, check for:

- Deuterated Solvent Purity : Residual protons in CDCl₃ or DMSO-d₆ can obscure signals.

- Dynamic Exchange : Morpholine ring protons may exhibit broadening due to conformational flexibility; use variable-temperature NMR .

- GC-MS Anomalies : Unassigned fragments (e.g., m/z = 183) may arise from in-source degradation. Compare with reference spectra of N-methyl-4-(phenylmethyl)benzenamine .

Q. What strategies are effective for elucidating the stereochemistry of this compound derivatives?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize derivatives with chiral resolving agents (e.g., tartaric acid) to determine absolute configuration .

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol (90:10) to separate enantiomers.

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict optimized geometries and compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.